(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O5/c1-33-23-11-16(4-9-22(23)34-14-15-2-5-18(25)6-3-15)10-17(13-27)24(30)28-20-8-7-19(26)12-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCLDLUQTXTABU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde
The synthesis begins with the functionalization of a phenolic precursor. Resorcinol derivative 1 is selectively protected and alkylated:
- Methylation : 3-Hydroxy-4-methoxybenzaldehyde (1 ) is treated with methyl iodide and K₂CO₃ in DMF to install the methoxy group.
- Etherification : The phenolic oxygen is alkylated with 4-bromobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde (2 ).
Key Data :
Knoevenagel Condensation to Form the α,β-Unsaturated Nitrile
Aldehyde 2 undergoes condensation with cyanoacetic acid under catalysis:
- Conditions : Cyanoacetic acid (1.2 equiv), piperidine (10 mol%), reflux in toluene with azeotropic water removal.
- Mechanism : Base-mediated deprotonation generates a nucleophilic enolate, which attacks the aldehyde to form the (E)-configured double bond via conjugation stabilization.
Key Data :
- Product: (E)-3-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid (3 )
- Yield: 65%
- ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, COOH), 7.62 (d, J = 15.8 Hz, 1H, CH=), 7.54–7.43 (m, 4H, ArH), 6.98 (s, 1H, ArH), 6.89 (d, J = 8.3 Hz, 1H, ArH), 5.18 (s, 2H, OCH₂), 3.88 (s, 3H, OCH₃).
Amidation with 4-Chloro-2-nitroaniline
Activation of Carboxylic Acid 3
The acid is converted to an acyl chloride for efficient amidation:
Coupling with 4-Chloro-2-nitroaniline
The acyl chloride reacts with 4-chloro-2-nitroaniline (4 ) under Schotten-Baumann conditions:
- Conditions : 4 (1.1 equiv), pyridine (2 equiv), THF, 0°C → rt, 12 h.
- Alternative Method : Use of EDCI/HOBt (1.2 equiv each) in DMF for direct coupling without acid chloride formation.
Key Data :
- Yield: EDCI/HOBt method: 72%; Acyl chloride method: 68%
- ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.24 (d, J = 2.1 Hz, 1H, ArH), 8.02 (dd, J = 8.9, 2.1 Hz, 1H, ArH), 7.73 (d, J = 15.8 Hz, 1H, CH=), 7.60–7.50 (m, 4H, ArH), 7.45 (d, J = 8.9 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.88 (d, J = 8.3 Hz, 1H, ArH), 5.17 (s, 2H, OCH₂), 3.86 (s, 3H, OCH₃).
Stereochemical Control and Optimization
E/Z Selectivity in Knoevenagel Condensation
The (E)-configuration is favored due to:
- Conjugation stabilization : The nitrile and carboxylic acid groups delocalize electrons, favoring the trans arrangement.
- Reaction kinetics : Rapid dehydration under azeotropic conditions minimizes isomerization.
Validation :
Avoiding Nitro Group Reduction
The nitro group in 4 is susceptible to reduction under acidic or reductive conditions:
- Mitigation : Use of mild, non-reductive coupling agents (EDCI vs. Pd/C-H₂).
- Monitoring : TLC (Rf = 0.5, hexane/EtOAc 1:1) ensures no byproduct formation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography (If Available)
Single-crystal analysis confirms the (E)-configuration and molecular packing.
Scalability and Industrial Considerations
- Cost Drivers : 4-Bromobenzyl bromide (~$450/mol) and EDCI (~$320/mol) contribute significantly to expenses.
- Green Chemistry Alternatives :
- Solvent Recycling : DMF recovery via distillation (85% efficiency).
- Catalyst Recycling : Immobilized piperidine on silica gel for Knoevenagel condensation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
Scientific Research Applications
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Analysis
Aryloxy Substituents: The target compound’s 4-bromo and 3-methoxy groups balance hydrophobicity and moderate electron donation. Replacement with chloro (as in ) introduces stronger electron withdrawal, which may enhance reactivity toward nucleophilic targets but reduce solubility.
Para-nitro in offers less steric hindrance but may reduce directional binding. Halogen positioning (4-chloro in the target vs. 2-chloro in ) influences electronic effects and steric clashes in molecular recognition.
Cyanopropenamide Core: The cyano group’s electron-withdrawing nature stabilizes the enamide’s planar conformation, critical for π-π stacking or charge-transfer interactions. Analogues lacking this group (e.g., ) may exhibit reduced electrophilic reactivity.
Physicochemical and Pharmacokinetic Implications
- Solubility : Methoxy and ethoxy groups (target vs. ) enhance solubility compared to purely hydrophobic substituents. Hydroxy groups in further improve aqueous solubility via hydrogen bonding.
- Metabolic Stability: Bromo and chloro substituents (target, ) may slow oxidative metabolism compared to non-halogenated analogues.
- Crystallography : Tools like SHELXL and WinGX are critical for resolving structural details, such as the E-configuration and intermolecular hydrogen bonds (see for graph-set analysis).
Research Findings and Trends
- Synthetic Routes : Similar compounds (e.g., ) are synthesized via Heck coupling or nucleophilic aromatic substitution, followed by column chromatography (as in ).
- Crystallographic Data : The ortho-nitro group in the target compound may induce specific packing patterns, as observed in analogues resolved via ORTEP-III .
- Biological Relevance: While direct activity data are unavailable, the nitro and cyano groups in the target compound align with kinase inhibitors that exploit electrophilic warheads for covalent binding .
Biological Activity
The compound (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide, often referred to by its chemical structure, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19BrClN2O4
- Molecular Weight : 436.73 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In a study assessing various derivatives of related compounds, it was found that:
- Antibacterial Activity : The compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating effective antibacterial properties against these strains .
2. Anticancer Potential
The anticancer activity of this compound has also been investigated. In vitro studies revealed:
- Cell Line Testing : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells .
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in relation to:
- Acetylcholinesterase Inhibition : It displayed significant inhibition of acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The results indicated that the presence of the bromophenyl and chloronitrophenyl groups significantly enhanced its antimicrobial activity. The study concluded that modifications to the molecular structure could lead to even more potent derivatives.
Case Study 2: Anticancer Activity in Vivo
A study involving xenograft models demonstrated that administration of the compound resulted in a notable reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell growth in vitro but may also be effective in vivo, warranting further investigation into its pharmacokinetics and therapeutic window.
Q & A
Q. What are the recommended synthetic routes and critical parameters for synthesizing (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide?
Answer: The synthesis typically involves multi-step reactions:
Esterification/Functionalization : React 4-bromophenylmethanol with substituted phenols under acidic conditions to form ether linkages.
Amide Coupling : Use coupling agents (e.g., EDC/HOBt) to conjugate the aromatic acid intermediate with 4-chloro-2-nitroaniline.
Cyano Group Introduction : Employ Knoevenagel condensation to introduce the cyanopropenamide moiety.
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during amide coupling to avoid side reactions.
- Solvent : Use anhydrous DMF or DMSO to stabilize intermediates.
- Purification : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–8.2 ppm) and methoxy/cyano groups (δ 3.8–4.2 ppm for OCH₃; δ 110–120 ppm for CN in ¹³C).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the polyaromatic system.
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 528.2 g/mol).
- HPLC : Monitor purity (>95%) and detect isomers (e.g., Z/E configuration) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against biological targets?
Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like tyrosine kinases or cytochrome P450 isoforms.
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Caliper LabChip®).
- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonists).
- Cellular Studies : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) in cancer cell lines .
Q. How should researchers address contradictions in reported biological activity data?
Answer:
- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (>99% purity required for IC₅₀ reproducibility).
- Isomer Analysis : Use chiral chromatography to confirm the E-configuration (Z-isomers may exhibit lower activity).
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, 37°C, 5% CO₂) across labs .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
Answer:
Q. What are the key degradation pathways under physiological conditions?
Answer:
- Hydrolysis : Monitor ester/amide bond cleavage at pH 7.4 via LC-MS (e.g., m/z shifts indicating loss of –NO₂ or –Br groups).
- Photodegradation : Conduct accelerated stability studies under UV light (λ = 254 nm) to identify quinone-like byproducts.
- Oxidative Stress : Incubate with liver microsomes to detect CYP450-mediated metabolites .
Q. How can structure-activity relationship (SAR) studies improve potency?
Answer:
- Substituent Modification :
- Replace 4-bromo with 4-CF₃ to enhance hydrophobic interactions.
- Substitute 3-methoxy with 3-ethoxy to reduce steric hindrance.
- Scaffold Optimization : Synthesize analogs with fused pyridine rings to test π-π stacking effects.
- Biological Testing : Compare IC₅₀ values in kinase panels (e.g., DiscoverX KINOMEscan®) .
Q. What experimental designs assess synergistic effects with other therapeutic agents?
Answer:
- Combination Index (CI) : Use Chou-Talalay method (CI < 1 indicates synergy) in cell viability assays.
- Isobologram Analysis : Plot dose-response curves for single agents vs. combinations.
- Mechanistic Studies : Perform RNA-seq to identify co-targeted pathways (e.g., MAPK/STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
